molecular formula C6H7IN2 B8054041 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B8054041
M. Wt: 234.04 g/mol
InChI Key: QMOBFGMPECXXQI-UHFFFAOYSA-N
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Description

3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a pyrrolopyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective and sustainable production method.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific diseases or conditions.

  • Industry: The compound's unique properties make it valuable in various industrial applications, such as material science and catalysis.

Mechanism of Action

The mechanism by which 3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom plays a crucial role in these interactions, influencing the compound's binding affinity and activity. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives

  • 5H-pyrrolo[2,3-b]pyrazine derivatives

  • 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives

Properties

IUPAC Name

3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOBFGMPECXXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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